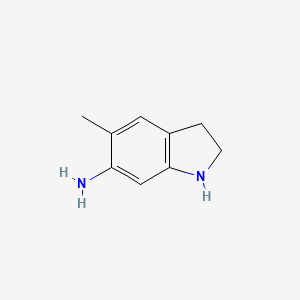

5-Methylindolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-methyl-2,3-dihydro-1H-indol-6-amine |

InChI |

InChI=1S/C9H12N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3,10H2,1H3 |

InChI Key |

ZCBNEKQSFGFMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)NCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Methylindolin 6 Amine

Reactivity of the Amine Functional Group

The presence of a primary aromatic amine at the 6-position of the indoline (B122111) ring is the predominant site of reactivity for many common transformations involving amines.

Amidation Reactions

The primary amine group of 5-Methylindolin-6-amine can readily undergo acylation with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, to form stable amide bonds. This reaction is fundamental in synthesizing a wide array of derivatives. The nucleophilicity of the aromatic amine is sufficient to attack the electrophilic carbonyl carbon of the acylating agent. nih.govyoutube.com The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct, such as hydrogen chloride. youtube.com

Commonly, the direct condensation of a carboxylic acid and an amine requires a coupling agent to first activate the carboxylic acid. researchgate.net Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for this purpose. researchgate.net

Table 1: Representative Amidation Reactions

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Acetyl Chloride | Dichloromethane (DCM), Triethylamine (TEA), 0 °C to rt | N-(5-methylindolin-6-yl)acetamide |

| Benzoyl Chloride | Pyridine, rt | N-(5-methylindolin-6-yl)benzamide |

| Acetic Acid | EDC, HOBt, DMF, rt | N-(5-methylindolin-6-yl)acetamide |

Reductive Amination Applications

While this compound is itself a product that could be synthesized via other pathways, its primary amine can participate as the nucleophile in reductive amination reactions with aldehydes and ketones. nih.govorganic-chemistry.orgfrontiersin.orgrsc.orgnih.gov This process involves the initial formation of an imine intermediate, which is then reduced in situ to form a new secondary amine. frontiersin.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org

This reaction is a powerful tool for carbon-nitrogen bond formation and is widely used in the synthesis of more complex amine-containing molecules. frontiersin.org The reaction is typically performed in a one-pot procedure under mild conditions. rsc.org

Table 2: Reductive Amination with Carbonyl Compounds

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride (B8407120) (STAB) | 1,2-Dichloroethane (DCE) | N-benzyl-5-methylindolin-6-amine |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | N-isopropyl-5-methylindolin-6-amine |

| Cyclohexanone | Sodium borohydride (NaBH₄) | Ethanol (EtOH) | N-cyclohexyl-5-methylindolin-6-amine |

Urea (B33335) and Isothiocyanate Formation

The primary amine of this compound can be converted into urea and isothiocyanate derivatives. The synthesis of ureas can be achieved by reacting the amine with an isocyanate or by using phosgene (B1210022) or its equivalents, followed by reaction with another amine. nih.govgoogle.com A common laboratory-scale method involves the reaction with potassium isocyanate in the presence of an acid.

Isothiocyanate formation is typically accomplished by treating the primary amine with carbon disulfide in the presence of a base, such as triethylamine, to form a dithiocarbamate (B8719985) salt intermediate. researchgate.netmdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.gov This intermediate is then treated with a desulfurizing agent, like tosyl chloride or a carbodiimide, to yield the final isothiocyanate product. organic-chemistry.orgnih.gov These reactions provide versatile intermediates for the synthesis of thioureas and other sulfur-containing heterocycles. beilstein-journals.org

Table 3: Urea and Isothiocyanate Synthesis

| Reagent(s) | Reaction Conditions | Product |

|---|---|---|

| Phenyl isocyanate | Tetrahydrofuran (THF), rt | 1-(5-methylindolin-6-yl)-3-phenylurea |

| 1. Carbon disulfide, Triethylamine 2. Tosyl chloride | 1. Dichloromethane (DCM), rt 2. 0 °C to rt | 5-methyl-6-isothiocyanatoindoline |

Reactivity of the Indoline Ring System

The indoline ring, a fused bicyclic system, exhibits reactivity on both its benzene (B151609) and pyrrole (B145914) components, primarily through electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Benzene Ring

The benzene portion of the this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amine group at C6 and the methyl group at C5. The secondary amine of the indoline ring (at position 1) also contributes to the activation of the aromatic ring. In electrophilic aromatic substitution, the positions ortho and para to the activating groups are favored. masterorganicchemistry.comyoutube.com

Given the substitution pattern, the primary directing influence comes from the powerful activating amino group at C6. This group strongly directs incoming electrophiles to its ortho positions, which are C5 and C7. However, the C5 position is already occupied by a methyl group. Therefore, the most likely position for electrophilic attack on the benzene ring is the C7 position. The methyl group at C5 is also an ortho, para-director, reinforcing the activation of the C7 position (ortho to the methyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.netyoutube.comyoutube.comyoutube.comresearchgate.netlibretexts.org

Table 4: Electrophilic Substitution on the Benzene Ring

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-7-nitroindolin-6-amine |

| Bromination | Br₂, Acetic Acid | 7-Bromo-5-methylindolin-6-amine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(6-amino-5-methylindolin-7-yl)ethan-1-one |

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole half of the indoline system is also susceptible to electrophilic attack. In indole (B1671886) chemistry, the C3 position is the most nucleophilic and typically the primary site for electrophilic substitution. wikipedia.org However, in an indoline, the pyrrole ring is saturated, which significantly reduces its aromatic character and reactivity compared to indole.

Electrophilic substitution on the nitrogen atom (N1) is possible, for instance, through acylation or alkylation, but this is generally less facile than reactions on the primary exocyclic amine. Reactions at the C2 and C3 positions would require harsher conditions and are less common, often involving oxidation to an indole or indolenine intermediate. For typical electrophilic substitutions under standard conditions, the reactivity of the benzene ring and the exocyclic amine will dominate.

Thiocyanation of Indolines

The introduction of a thiocyanate (B1210189) group into the indoline scaffold is a significant transformation, providing a versatile intermediate for the synthesis of various sulfur-containing heterocyclic compounds with potential biological activity. The electrophilic thiocyanation of indolines, as well as other electron-rich aromatic and heteroaromatic compounds, can be achieved using a combination of a thiocyanate source, such as ammonium (B1175870) thiocyanate (NH4SCN), and an oxidizing agent. researchgate.netjchemlett.com

The reaction mechanism generally involves the in situ generation of an electrophilic thiocyanating agent. For instance, systems like CeBr3/H2O2 can generate reactive brominating species which then react with NH4SCN to produce an active SCN cation. researchgate.net This electrophile then attacks the electron-rich aromatic ring of the indoline. In the case of substituted indolines, the regioselectivity of the thiocyanation is influenced by the electronic effects of the substituents on the ring. For indolines, the C-3 position is often the most nucleophilic and therefore the primary site of electrophilic attack. jchemlett.com

Various catalytic systems have been developed to promote this reaction under mild conditions. Thiourea has been used as a catalyst in conjunction with N-chlorosuccinimide (NCS) as the oxidant. jchemlett.com Other methods employ reagents like boron sulfonic acid or magnetically recoverable iron oxide nanoparticles as catalysts to facilitate the reaction, often in aqueous or green solvents. researchgate.net Mechanochemical methods, using ball milling, have also been developed as a solvent-free approach to thiocyanation. nih.gov

The electronic character of substituents on the indoline ring can have a notable effect on the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally tolerated, showcasing the versatility of this transformation. jchemlett.com

Table 1: Examples of Thiocyanation Methods for Indoles and Related Arenes

| Catalyst/Reagent System | Oxidant | Substrate Scope | Key Features |

| Boron sulfonic acid (BSA) / KSCN | H2O2 | Indoles, N,N-disubstituted anilines | Green and simple protocol in aqueous media. researchgate.net |

| CeBr3 / NH4SCN | H2O2 | Indoles | Generates reactive brominating species to activate NH4SCN. researchgate.net |

| Thiourea / NH4SCN | N-chlorosuccinimide (NCS) | Indoles | Mild reaction conditions. jchemlett.com |

| Ammonium persulfate / NH4SCN | (NH4)2S2O8 | Anilines, phenols, anisoles, indole | Solvent-free mechanochemical method. nih.gov |

Dearomatization Reactions

Dearomatization of indoles and their derivatives, including indolines, is a powerful strategy for the synthesis of three-dimensional, sp³-rich molecular architectures from flat, aromatic precursors. liverpool.ac.uk These reactions are crucial for accessing complex molecular scaffolds found in many natural products and pharmaceuticals. nih.gov The dearomatization of indolines can proceed through various pathways, including oxidative methods and catalytic asymmetric approaches.

One approach involves the catalytic asymmetric dearomatization (CADA) of indoles, which can lead to the formation of spiroindolines and other complex polycyclic structures. nih.govresearchgate.net These reactions often employ chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of the newly formed stereocenters. nih.gov For example, the reaction of indoles with o-quinone diimides, catalyzed by a chiral phosphoric acid, can yield a variety of dearomatized indole derivatives, including furoindolines and pyrroloindolines. nih.gov

Another strategy involves intramolecular dearomatization cyclization reactions of N-substituted indoles. These reactions can be catalyzed by transition metals like copper or by Brønsted acids such as triflic acid (TfOH), leading to the formation of N-fused polycyclic indolines. researchgate.net Photocatalyzed dearomatization reactions have also been developed, offering a green and metal-free approach to synthesizing substituted indolines. acs.org These methods often involve the generation of radical intermediates that undergo cyclization.

The inherent nucleophilicity of the indole ring, particularly at the C3 position, typically drives dearomatization through the addition of an electrophile. nih.gov However, strategies involving oxidative umpolung can reverse this reactivity, making the indole nucleus electrophilic and enabling dearomative coupling reactions. nih.gov

Table 2: Selected Dearomatization Strategies for Indoles and Indolines

| Reaction Type | Catalyst/Reagent | Key Intermediate/Mechanism | Products |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid | 1,4-conjugate addition, [4+2] cycloaddition | Indolenines, furoindolines, pyrroloindolines. nih.gov |

| Intramolecular Dearomatization Cyclization | Cu(OTf)2 or TfOH | Reduction/cyclization cascade | N-fused polycyclic indolines. researchgate.net |

| Photocatalyzed Decarboxylative Radical Arylation | Photocatalyst (e.g., Eosin Y) | Remote alkyl radical generation and cyclization | Substituted indolines. acs.org |

| Oxidative Umpolung | Hypoiodite catalyst | Generation of an electrophilic indole species | Enantioenriched indoline structures. nih.gov |

Oxidation Reactions and Product Formation

The oxidation of indolines, particularly those with electron-donating substituents like amino and hydroxyl groups, can lead to a variety of complex products through different reaction pathways. The specific outcome of the oxidation is highly dependent on the oxidant used, the reaction conditions, and the substitution pattern of the indoline ring.

For 5,6-dihydroxyindoles, which are structurally related to the potential oxidation products of this compound, oxidation leads to the formation of transient semiquinone and quinone species. unina.itunina.it These reactive intermediates can then undergo polymerization to form melanin-like pigments. nih.govresearchgate.net The oxidation can be initiated by various means, including enzymatic catalysis (e.g., laccase or peroxidase), chemical oxidants, or even exposure to air. unina.itnih.govmdpi.com Nitric oxide under aerobic conditions can also induce the oxidation of 5,6-dihydroxyindoles. nih.gov

Ring Enlargement Reactions to Cinnoline (B1195905) Derivatives

Reactions with Thiols (e.g., of Related Aminochromes)

The reactions of aminochromes (indoline-5,6-diones), which are oxidation products of 5,6-dihydroxyindolines, with thiols have been studied. These reactions are pH-dependent and can yield a mixture of products. researchgate.net In the pH range of 3-4, the primary products are 4-thio-substituted-5,6-dihydroxyindoles (or the corresponding indolines) and the reduction products (5,6-dihydroxyindoles or indolines). researchgate.net There is also evidence for the formation of an addition product where the thiol adds to one of the carbonyl groups of the aminochrome (B613825). researchgate.net

The thiol group is a strong nucleophile, and its addition to the electron-deficient quinone system of the aminochrome is a key step in these reactions. nih.govchemistrysteps.com The reaction of quinones with thiols is a general reaction in organic chemistry. acs.org These reactions are relevant to understanding the potential interactions of oxidized this compound with biological thiols like cysteine and glutathione.

Derivatization Strategies for Functional Enhancement

N-1 Functionalization of the Indoline Nitrogen

The nitrogen atom at the 1-position of the indoline ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. N-1 functionalization can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of indolines can be accomplished using various methods. A common approach involves the reaction of the indoline with an alkyl halide in the presence of a base. More advanced catalytic methods have also been developed. For example, iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been reported. nih.gov This method proceeds via a "borrowing hydrogen" methodology. Similarly, iridium-catalyzed N-alkylation of indolines with alcohols in water has been demonstrated as a green and efficient method. organic-chemistry.orgacs.orgnih.gov These catalytic systems offer high selectivity for N-alkylation over C-alkylation.

N-Acylation: N-acylation of indolines introduces an acyl group onto the nitrogen atom, forming an amide linkage. This transformation is often used to install protecting groups or to synthesize N-acylindole derivatives, which are present in many biologically active molecules. nih.gov N-acylation can be achieved using acylating agents such as acyl chlorides or carboxylic acids. clockss.org The direct N-acylation of indoles with carboxylic acids can be catalyzed by boric acid. clockss.org Chemoselective N-acylation of indoles using thioesters as the acyl source has also been developed as a mild and efficient method. nih.gov Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), provides another route to N-acylated indoles. nih.gov

Table 3: Methods for N-1 Functionalization of Indolines

| Functionalization | Reagents/Catalyst | Key Features |

| N-Alkylation | Alcohols / Tricarbonyl(cyclopentadienone) iron complex | Selective N-alkylation via borrowing-hydrogen methodology. nih.gov |

| N-Alkylation | Alcohols / Iridium catalyst | Regio-selective N-alkylation in water. organic-chemistry.orgacs.orgnih.gov |

| N-Acylation | Carboxylic acids / Boric acid | Direct acylation without the need for activated carboxylic acid derivatives. clockss.org |

| N-Acylation | Thioesters | Mild, efficient, and highly chemoselective. nih.gov |

| N-Acylation | Primary alcohols / TPAP | Dehydrogenative coupling in a single flask. nih.gov |

C-5 Position Decoration

The term "decoration" at the C-5 position of the indoline ring refers to the introduction of new functional groups or substituents at this site. While direct functionalization of the C-5 methyl group of this compound is not widely documented, related transformations on the indoline scaffold demonstrate the potential for modifying this position. A notable example is the palladium-catalyzed C-H olefination, which has been successfully applied to various N-methyl indoline derivatives. nih.gov

This reaction selectively creates a new carbon-carbon bond at the C-5 position of the indoline ring system. The process typically involves reacting the indoline substrate with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and a specialized ligand. nih.gov For instance, the reaction of N-methyl indolines bearing electron-withdrawing groups at other positions proceeds with good yields and high selectivity for the C-5 position. nih.gov Although direct studies on this compound are not available, the established methodology for C-5 C-H functionalization on similar structures suggests a viable pathway for its decoration.

| Substrate Example (Analogue) | Reagent | Catalyst/Ligand | Product | Position of Olefination | Reference |

| N-methyl 4-fluoroindoline | Ethyl Acrylate | Pd(OAc)₂ / S,O-Ligand | (E)-ethyl 3-(4-fluoro-1-methylindolin-5-yl)acrylate | C-5 | nih.gov |

| N-methyl 7-chloroindoline | Ethyl Acrylate | Pd(OAc)₂ / S,O-Ligand | (E)-ethyl 3-(7-chloro-1-methylindolin-5-yl)acrylate | C-5 | nih.gov |

| N-methyl 2-methylindoline | Ethyl Acrylate | Pd(OAc)₂ / S,O-Ligand | (E)-ethyl 3-(1,2-dimethylindolin-5-yl)acrylate | C-5 | nih.gov |

This table presents data for analogous indoline compounds to illustrate the C-5 position decoration methodology.

Spiro Compound Formation from Indoline-2,3-diones

Spiro compounds, characterized by two rings connected through a single shared atom, are significant scaffolds in medicinal chemistry. The synthesis of spirooxindoles often utilizes indoline-2,3-diones (commonly known as isatins) as key building blocks. semanticscholar.orgresearchgate.net The C-3 keto group of isatin (B1672199) is highly electrophilic and readily reacts with nucleophiles, including primary amines, to initiate the formation of spirocyclic systems.

The 6-amino group of this compound can act as the nucleophile in reactions with isatin or its derivatives. The initial step is typically a condensation reaction between the primary amine of the indoline and the C-3 carbonyl of the isatin to form a Schiff base (imine) intermediate. semanticscholar.org This intermediate can then undergo further intramolecular or intermolecular reactions, such as cycloadditions, to yield a stable spiro compound. semanticscholar.org

For example, a common strategy involves a three-component reaction between an isatin, an amino compound, and a third component that facilitates cyclization. semanticscholar.orgnih.gov A relevant documented synthesis involves the reaction of 5-methylisatin (B515603) with a β-amino amide, which proceeds via condensation to form spiro[quinazoline-indoline] dione (B5365651) derivatives. nih.gov This highlights the general reactivity pattern where the methyl substituent on the isatin ring is compatible with the reaction conditions, suggesting that this compound would similarly serve as a viable amino component in the synthesis of novel spiro compounds.

| Isatin Reactant | Amino Reactant (Example) | Other Components | Spiro Product Type | Reference |

| Isatin | Aromatic Amines | Glycine | Spiro-imidazolidinone | semanticscholar.org |

| 5-Methylisatin | diexo-β-amino amide | Alum or I₂ (catalyst) | Spiro[methanoquinazoline-indoline] | nih.gov |

| Substituted Isatins | Isoxazole acetic acid | 1,4-Naphthoquinone | Spiro-isoxazole | semanticscholar.org |

Mannich Base and Schiff Base Formations

The primary aromatic amine at the C-6 position of this compound is a key site for forming Mannich bases and Schiff bases, which are important intermediates and pharmacophores in organic synthesis. oarjbp.comwjpsonline.comekb.eg

Schiff Base Formation: A Schiff base (or imine) is formed through the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comijacskros.com This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com The 6-amino group of this compound can react with a variety of carbonyl compounds to form the corresponding imine, where a C=N double bond replaces the C=O bond of the carbonyl reactant and the two hydrogens of the amino group. ekb.eg

General Reaction Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|

Mannich Base Formation: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgmsu.edu The reaction involves an active hydrogen compound (e.g., a ketone), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. oarjbp.com this compound, possessing a primary amino group, can participate in this reaction. The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound. wikipedia.orgmsu.edu

General Reaction Scheme for Mannich Base Formation

| Amine Component | Aldehyde Component | Active Hydrogen Component | Product Type |

|---|

These transformations underscore the versatility of the 6-amino group, enabling its incorporation into a diverse range of molecular structures through well-established synthetic protocols.

Advanced Spectroscopic and Structural Elucidation of 5 Methylindolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be mapped.

In the ¹H NMR spectrum of 5-Methylindolin-6-amine, distinct signals are expected for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl group protons, and the amine protons. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. The presence of the electron-donating amine (-NH₂) group and the weakly electron-donating methyl (-CH₃) group will affect the shielding of the aromatic protons.

The protons on the indoline (B122111) ring system (at positions 2 and 3) typically appear as triplets due to coupling with each other. The amine protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The methyl group protons are expected to appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Aromatic) | ~6.5-6.7 | Singlet | N/A |

| H-7 (Aromatic) | ~6.8-7.0 | Singlet | N/A |

| H-2 (Aliphatic) | ~3.4-3.6 | Triplet | ~8.0-9.0 |

| H-3 (Aliphatic) | ~2.9-3.1 | Triplet | ~8.0-9.0 |

| 5-CH₃ (Methyl) | ~2.1-2.3 | Singlet | N/A |

| 6-NH₂ (Amine) | ~3.5-4.5 (variable) | Broad Singlet | N/A |

| N-H (Indoline) | ~3.6-4.0 (variable) | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

For this compound, signals are expected in the aromatic region (δ 110-150 ppm) for the six carbons of the benzene (B151609) ring and in the aliphatic region (δ 20-60 ppm) for the two carbons of the pyrrolidine (B122466) ring and the methyl carbon. The carbons directly attached to the nitrogen atoms (C2, C7a, and C6) will be influenced by nitrogen's electronegativity. The methyl carbon will appear at a characteristic upfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45-50 |

| C-3 | ~30-35 |

| C-3a | ~125-130 |

| C-4 | ~115-120 |

| C-5 | ~120-125 |

| C-6 | ~135-140 |

| C-7 | ~110-115 |

| C-7a | ~145-150 |

| 5-CH₃ | ~15-20 |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the protons on C-2 and C-3, confirming their adjacency in the five-membered ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~2.2 ppm would show a cross-peak with the carbon signal at ~17 ppm, confirming the C-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons (5-CH₃) showing a cross-peak to the aromatic carbon C-5.

The H-4 proton showing correlations to C-3a, C-5, and C-6.

The H-2 protons showing correlations to C-3, C-3a, and C-7a.

These combined 2D NMR experiments provide a comprehensive and unambiguous confirmation of the proposed structure of this compound. science.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For this compound (molecular formula C₉H₁₂N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. Experimental measurement of this value with high accuracy (typically within 5 ppm) by HRMS would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. acs.org

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.1073 |

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. scispace.com A sample of this compound would first be vaporized and passed through a GC column, where it would be separated based on its boiling point and interactions with the column's stationary phase, resulting in a characteristic retention time.

After elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." The fragmentation pattern for substituted indolines often involves characteristic losses. For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃, a loss of 15 Da) or cleavage of the five-membered ring, providing further structural confirmation. phytojournal.comnotulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of heterocyclic aromatic amines like this compound in complex mixtures. The coupling of liquid chromatography's separation capabilities with the sensitive and specific detection by mass spectrometry allows for robust analysis. nih.govnih.gov

In a typical LC-MS analysis, this compound would be separated from a sample matrix using a reverse-phase HPLC column, such as a biphenyl (B1667301) or C18 column. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate protonation) and an organic solvent like methanol (B129727) or acetonitrile. shimadzu.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI) in positive ion mode. shimadzu.com The protonated molecule, [M+H]⁺, of this compound (molecular weight 148.21 g/mol ) would be expected at a mass-to-charge ratio (m/z) of 149.22.

Subsequent fragmentation of this molecular ion via tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation of aromatic amines and indole (B1671886) derivatives is predictable. scirp.orgtsijournals.com Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amino group, resulting in a fragment at m/z 132.20.

Loss of a methyl radical (•CH₃): Fission of the methyl group from the benzene ring, leading to a fragment at m/z 134.19.

Ring cleavage: Complex fragmentation of the indoline ring system can produce characteristic smaller ions. scirp.orgnih.gov The cleavage of the bond alpha to the indoline nitrogen is a common pathway for similar structures. libretexts.org

The specific fragments and their relative intensities create a unique mass spectrum that serves as a fingerprint for the compound, allowing for its unambiguous identification. libretexts.org

| Process | Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|---|

| Protonation (ESI+) | 148.21 (M) | - | 149.22 | [M+H]⁺ |

| Loss of Methyl Radical | 149.22 | •CH₃ (15.03) | 134.19 | [M+H-CH₃]⁺ |

| Loss of Ammonia | 149.22 | NH₃ (17.03) | 132.19 | [M+H-NH₃]⁺ |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule like this compound. The spectrum reveals characteristic vibrations of specific bonds, providing a molecular fingerprint. While a specific spectrum for this compound is not publicly cataloged, its expected absorption bands can be accurately predicted based on data from analogous compounds such as 5-aminoindole, aniline, and other substituted indolines. nih.govwpmucdn.comresearchgate.net

The key functional groups in this compound and their expected vibrational frequencies are:

N-H Vibrations (Primary Amine): The primary aromatic amine group (-NH₂) is expected to show two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. spectroscopyonline.comlibretexts.org A scissoring (bending) vibration for this group typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

N-H Vibration (Indoline Ring): The secondary amine within the indoline ring will exhibit a single N-H stretching band, typically around 3400-3300 cm⁻¹. researchgate.net

Aromatic C-H and C=C Vibrations: The benzene portion of the molecule will produce aromatic C-H stretching bands just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations will result in several bands of variable intensity in the 1625-1430 cm⁻¹ region. wpmucdn.com

Aliphatic C-H Vibrations: The CH₂ groups in the saturated pyrroline (B1223166) ring and the CH₃ group will show asymmetric and symmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

C-N Vibrations: The stretching of the aromatic carbon to amine nitrogen (Ar-NH₂) bond is expected to produce a strong band between 1335-1250 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching of the indoline ring will also fall within this region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Aromatic Amine (-NH₂) | ~3450 | Medium-Strong |

| N-H Symmetric Stretch | Primary Aromatic Amine (-NH₂) | ~3360 | Medium-Strong |

| N-H Stretch | Secondary Amine (Indoline) | ~3380 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Variable |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2960-2850 | Medium-Strong |

| N-H Scissoring (Bend) | Primary Aromatic Amine (-NH₂) | 1650-1580 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1625-1430 | Variable, multiple bands |

| Aromatic C-N Stretch | Ar-NH₂ | 1335-1250 | Strong |

| N-H Wag | Primary & Secondary Amines | 910-665 | Strong, Broad |

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in polarizability rather than changes in dipole moment. mdpi.com For a molecule like this compound, a conceptual application of Raman spectroscopy would be particularly useful for probing symmetric, non-polar bonds and skeletal vibrations of the aromatic system.

Key applications would include:

Probing the Aromatic Ring: The symmetric "breathing" modes of the indole and benzene rings, which involve the entire ring expanding and contracting, are typically very strong in Raman spectra but weak in FTIR. nih.gov These vibrations are highly sensitive to substitution and conjugation, providing a clear fingerprint of the heterocyclic core. oxinst.com

C-C and C-N Skeletal Vibrations: The carbon-carbon and carbon-nitrogen bonds that form the bicyclic indoline skeleton would be clearly visible. Their frequencies would yield information about the planarity and strain of the ring system.

Symmetry and Polarization: Depolarization ratio measurements in Raman spectroscopy can help distinguish between symmetric and asymmetric vibrations, aiding in the definitive assignment of vibrational modes predicted by theoretical calculations.

While N-H and other polar group vibrations are often weaker in Raman than in FTIR, their presence would still be detectable. The combination of both FTIR and Raman data provides a more complete picture of the molecule's vibrational landscape. nih.gov

To achieve a complete and unambiguous assignment of all vibrational modes observed in the FTIR and Raman spectra of this compound, a Normal Coordinate Analysis (NCA) would be employed. ias.ac.in This theoretical method bridges the gap between the experimental spectra and the molecule's geometric structure. scholaris.ca

The process involves:

Computational Modeling: The molecule's geometry is first optimized, and its vibrational frequencies are calculated ab initio using methods like Density Functional Theory (DFT). nih.gov

Force Field Development: A theoretical force field, which describes the forces between atoms, is generated. This initial force field is then refined by systematically adjusting the force constants to achieve the best possible match between the calculated frequencies and the experimentally observed frequencies from both FTIR and Raman spectroscopy. nih.govias.ac.in

Potential Energy Distribution (PED): Once the force field is refined, a PED calculation is performed. ias.ac.inrasayanjournal.co.in The PED quantifies the contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to each normal mode of vibration. This is crucial because many observed bands are not "pure" vibrations but are mixtures of several motions. nih.gov

For this compound, NCA would definitively assign complex vibrations in the fingerprint region (below 1500 cm⁻¹), where significant mixing occurs between C-C stretching, C-N stretching, and C-H bending modes. This analysis provides a profound understanding of the molecule's internal dynamics and force constants. researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. If single crystals of this compound or a suitable derivative could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the indoline ring. researchgate.netresearchgate.net

Analysis of crystal structures of related indole derivatives provides a strong basis for predicting the structural parameters of this compound. acs.orgmdpi.commdpi.com The indole scaffold is known to be essentially planar. iucr.org The five-membered indoline ring would likely adopt a slight envelope or twisted conformation due to its saturated nature.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing key intermolecular interactions. For this compound, the presence of both N-H donor groups (from the amine and the indoline ring) and the aromatic π-system would lead to a rich network of non-covalent interactions, including:

N-H···N Hydrogen Bonding: Forming dimers or chains between molecules. mdpi.com

N-H···π Interactions: Where the N-H bond of one molecule interacts with the electron-rich face of the aromatic ring of a neighboring molecule. acs.orgiucr.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

These interactions govern the compound's solid-state properties. mdpi.com

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1, or C2/c |

| Indole Ring Dihedral Angle | < 10° (Nearly Planar) |

| C-N Bond Length (Amine) | ~1.38 - 1.42 Å |

| C-N Bond Length (Indoline) | ~1.37 - 1.40 Å (Aromatic side), ~1.45 - 1.48 Å (Aliphatic side) |

| Dominant Intermolecular Forces | N-H···N Hydrogen Bonding, N-H···π Interactions, π-π Stacking |

Computational Chemistry and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focused solely on the chemical compound “this compound” are not publicly available. Research detailing the application of quantum chemical calculations, such as Density Functional Theory (DFT), or specific mechanistic modeling for this particular molecule has not been published in the accessible literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the outlined sections and subsections, which include:

Quantum Chemical Calculations:

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis

Mulliken Atomic Charge and Molecular Electrostatic Potential (MEP) Mapping

Molecular Orbital Calculations for Isomeric Stability and Reactivity

Mechanistic Studies through Computational Modeling

While computational chemistry is a powerful tool for investigating the properties of novel and existing chemical structures, the necessary studies to generate the specific data requested for this compound have not been reported. General computational studies on related indoline or indole derivatives exist, but per the instructions, this information cannot be extrapolated to this specific compound.

Further research or original computational work would be required to generate the scientifically accurate data needed to populate the requested article structure.

Computational Chemistry and Theoretical Investigations of 5 Methylindolin 6 Amine

Mechanistic Studies through Computational Modeling

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides essential tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient structures like transition states. For derivatives of 5-Methylindolin-6-amine, such as those involving reactions at the amino group or the aromatic ring, density functional theory (DFT) is a commonly employed method. These calculations can elucidate the step-by-step mechanism of a reaction, for instance, in the synthesis of more complex heterocyclic systems. derpharmachemica.com

By calculating the energies of reactants, intermediates, products, and transition states, a complete energy profile of the reaction can be constructed. This profile helps in determining the rate-limiting step and understanding the factors that control reaction outcomes, such as regioselectivity. For example, in reactions involving substituted pyrimidines with amines, computational studies can predict which position is more susceptible to nucleophilic attack. arabjchem.org The identification of transition state structures, which represent the highest energy point along the reaction coordinate, is crucial for calculating activation energies and, consequently, reaction rates.

Table 1: Representative Computational Methods for Reaction Pathway Analysis

| Computational Method | Information Gained | Application Example |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation energies. | Predicting the regioselectivity of amination reactions on heterocyclic rings. arabjchem.org |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. | Refining the energetics of competing reaction pathways. |

Prediction of Stereoselectivity

When reactions involving this compound or its derivatives can lead to the formation of stereoisomers, computational methods are invaluable for predicting the stereochemical outcome. The indoline (B122111) core itself is not chiral, but reactions at the amino group or substitutions on the ring can create chiral centers. Theoretical calculations can be used to determine the relative energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

For example, if this compound were to react with a chiral reagent, computational docking and energy calculations of the diastereomeric transition states could predict the selectivity. Methods such as DFT are used to optimize the geometries of these transition states and calculate their energies with high accuracy. This predictive capability is crucial in asymmetric synthesis, guiding the choice of catalysts and reaction conditions to achieve the desired stereochemical control.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netuni-bonn.de Computational methods provide a quantitative and systematic way to analyze these relationships. For a class of compounds based on the this compound scaffold, computational SAR can identify key structural features responsible for a specific biological effect. nih.gov

These studies often involve building a library of virtual analogs of the lead compound and calculating various molecular descriptors for each. These descriptors, which quantify different aspects of the molecule's structure and properties (e.g., size, shape, electronic properties, lipophilicity), are then correlated with experimental biological activity. This analysis can reveal which molecular modifications are likely to enhance activity. For instance, in studies of indole (B1671886) derivatives as enzyme inhibitors, SAR analyses have highlighted the importance of specific substitution patterns for potent activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that formalizes the SAR by creating a mathematical equation linking molecular descriptors to biological activity. researchgate.netnih.gov For derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, kinase inhibitors or receptor antagonists. nih.gov

The process involves several steps:

Data Set Collection: A series of this compound analogs with measured biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., thermodynamic, electronic, steric) are calculated for each molecule in the series. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a regression model that best correlates the descriptors with activity. nih.govpensoft.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR equation might look like: Activity = a(LogP) + b(Dipole Moment) - c*(Molecular Volume) + d

This equation would suggest that activity is positively correlated with lipophilicity (LogP) and polarity (Dipole Moment) but negatively correlated with molecular size. Such models are powerful tools for virtual screening and for prioritizing the synthesis of new compounds with potentially improved activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, polarity. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Index | Size, shape, and branching of the molecule. researchgate.net |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability. |

Spectroscopic Property Simulations and Validation

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules. These theoretical predictions are crucial for interpreting experimental spectra, confirming molecular structures, and assigning spectral features.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. modgraph.co.uknih.gov The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. modgraph.co.uk

The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high, with root-mean-square (rms) errors of around 0.1-0.2 ppm for ¹H shifts being achievable. modgraph.co.uk Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. nih.gov

Table 3: Comparison of Theoretical vs. Hypothetical Experimental ¹H NMR Shifts for Amines

| Proton Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Aromatic CH | 7.15 | 7.05 | +0.10 |

| Methylene CH₂ | 3.10 | 3.00 | +0.10 |

| Methyl CH₃ | 2.25 | 2.20 | +0.05 |

| Amine NH₂ | 3.50 | 3.45 | +0.05 |

Note: This table is illustrative. Actual values depend on the level of theory and solvent used in calculations and experiments. Deviations for exchangeable protons like NH₂ can be larger. modgraph.co.uk

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable information about the vibrational modes and electronic transitions of this compound, respectively.

Infrared (IR) Spectroscopy: Computational frequency calculations, usually performed with DFT, can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with experimental data. This comparison helps in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, or aromatic ring modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to absorption intensities). Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) can provide insight into the nature of the absorption bands (e.g., π→π* or n→π* transitions). researchgate.netmdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Investigation of Biological Potential of 5 Methylindolin 6 Amine Derivatives

Indoline (B122111) Amines as Privileged Scaffolds in Drug Discovery

The indoline, or dihydroindole, core is a significant heterocyclic scaffold in the field of drug discovery and medicinal chemistry. nih.gov Recognized as a "privileged scaffold," its structure is frequently found in a vast number of natural products and synthetic compounds with diverse pharmacological activities. nih.govdntb.gov.ua The versatility of the indoline moiety stems from its unique structural and electronic properties. The benzene (B151609) ring component can engage in hydrophobic interactions with amino acid residues of proteins, while the nitrogen atom in the five-membered ring can act as both a hydrogen bond donor and acceptor. nih.gov This dual-interaction capability enhances the binding affinity and selectivity of indoline-based compounds to various biological targets.

Compared to the related indole (B1671886) ring, the non-coplanar, three-dimensional structure of the indoline nucleus can improve the physicochemical properties of drug candidates, such as increasing water solubility and decreasing lipophilicity, which are crucial for favorable pharmacokinetics. nih.gov The indoline framework is present in numerous alkaloids that have been developed as antibiotics. nih.gov Modern research has expanded its application to the development of agents for a wide range of diseases, including cancer, inflammation, bacterial infections, and cardiovascular conditions. nih.govacs.org The ability to readily functionalize the indoline ring at multiple positions allows for the systematic optimization of lead compounds to enhance potency and selectivity, making it a cornerstone for the design of novel therapeutics. acs.orgacs.orgnih.gov

In Vitro Biological Screening Methodologies for Derivatives

Evaluation of Antimicrobial Activity

Derivatives of indoline and related aminoindoles are frequently subjected to in vitro screening to determine their potential as antimicrobial agents. rrpharmacology.runih.gov The evaluation of antimicrobial activity typically involves a series of standardized assays to measure a compound's ability to inhibit or kill pathogenic microorganisms, including bacteria and fungi. microbiologyjournal.organnexpublishers.com

Antibacterial Screening (e.g., against Gram-positive and Gram-negative strains)

The initial antibacterial evaluation of 5-Methylindolin-6-amine derivatives and related compounds is commonly performed using diffusion methods. scispace.com The agar (B569324) well diffusion or disc diffusion method is a widely used technique for preliminary screening. scispace.comresearchgate.net In this assay, a standardized inoculum of a specific bacterial strain is uniformly spread over the surface of a Mueller-Hinton Agar plate. scispace.comresearchgate.net Paper discs or wells are impregnated with a known concentration of the test compound and placed on the agar surface. researchgate.net After an incubation period, the diameter of the clear zone of inhibition around the disc or well is measured. researchgate.net This zone represents the area where bacterial growth has been prevented by the diffusion of the active compound. researchgate.net

This method is effective for screening against a panel of clinically relevant Gram-positive bacteria (such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Salmonella paratyphi). scispace.comchemrxiv.orgresearchgate.net The results provide a qualitative measure of the antibacterial potency of the derivatives. scispace.com For instance, studies on indoline-derived phenolic Mannich bases have shown significant growth inhibition against multiple Gram-positive strains, including multi-resistant isolates. chemrxiv.org Similarly, various quinoline (B57606) derivatives, which share structural similarities, have been tested against both bacterial types to establish their spectrum of activity. nih.govnih.gov

Antifungal Screening

The antifungal potential of indoline derivatives is assessed using similar in vitro methodologies. The disc diffusion method is also commonly employed for preliminary antifungal screening. microbiologyjournal.orgmdpi.com In this case, fungal strains such as Candida albicans, Aspergillus niger, and other pathogenic fungi are used. nih.govresearchgate.net The test compounds are evaluated for their ability to inhibit the growth of these fungi, indicated by the formation of an inhibition zone on the agar plate. microbiologyjournal.org

For more quantitative results, a microbroth dilution method is often used. nih.gov This technique allows for the determination of the minimum concentration of the compound that inhibits fungal growth. nih.gov Studies on various heterocyclic compounds, including those with indole and imidazole (B134444) scaffolds, have demonstrated the utility of these screening methods in identifying compounds with significant activity against a range of fungal pathogens, including multidrug-resistant clinical isolates. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Following preliminary screening, a more quantitative assessment of antimicrobial activity is performed by determining the Minimum Inhibitory Concentration (MIC). chemrxiv.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netresearchgate.net The broth microdilution method is a standard technique for MIC determination. rrpharmacology.runih.gov

In this method, serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. rrpharmacology.ru Each well is then inoculated with a standardized suspension of the target microorganism. researchgate.net After incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration at which no growth has occurred. researchgate.net This value provides a quantitative measure of the compound's potency. chemrxiv.org For example, certain indoline derivatives have demonstrated potent antibacterial efficacy with MIC values below 5 µM for various bacterial strains. chemrxiv.org The MIC values are crucial for comparing the activity of different derivatives and for guiding structure-activity relationship (SAR) studies. nih.gov

| Compound Type | Microorganism | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4b) | S. aureus | Gram-positive | 750 | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4h) | S. aureus | Gram-positive | 750 | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4h) | E. faecalis | Gram-positive | 375 | nih.gov |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (6h) | S. aureus | Gram-positive | >6000 | nih.gov |

| 6-(2-benzofuran) HMA analog (9) | C. neoformans | Fungus | 16 | nih.gov |

| 6-(2-benzofuran) amiloride (B1667095) analog (11) | C. neoformans | Fungus | 8 | nih.gov |

In Vitro Assessment of Anticancer Potential

The anticancer potential of novel this compound derivatives is typically first evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. researchgate.netnih.gov A widely used and standard method for this initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to the test compounds. researchgate.net

Researchers typically use a variety of cancer cell lines to assess the spectrum of activity and potential selectivity of the compounds. nih.gov Common cell lines include those derived from breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), lung cancer (e.g., A549), colon cancer (e.g., SW480, HCT116), and prostate cancer (PC3). researchgate.netnih.gov

The results of these cytotoxicity assays are expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.govfrontiersin.org A lower IC50 value indicates greater potency. For example, certain indole-based conjugates have shown potent activity against the MCF-7 cell line with IC50 values as low as 12.2 µM. nih.gov Similarly, some benzofuran (B130515) derivatives, which are structurally related to indolines, have demonstrated significant cytotoxicity against A549 and HepG2 cells with IC50 values in the low micromolar range (3.5 - 6.3 µM). nih.gov These initial in vitro assessments are crucial for identifying promising lead compounds for further development as anticancer agents. dntb.gov.uanih.govresearchgate.net

| Compound Type | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Dehydrocrenatidine (Indole alkaloid) | HepG2 | Hepatocellular Carcinoma | 3.5 | nih.gov |

| Dehydrocrenatidine (Indole alkaloid) | Hep3B | Hepatocellular Carcinoma | 5.87 | nih.gov |

| Flavopereirine (Indole alkaloid) | HCT116 | Colorectal Cancer | 8.15 | nih.gov |

| Flavopereirine (Indole alkaloid) | HT29 | Colorectal Cancer | 9.58 | nih.gov |

| 3,5-Diprenyl indole | MIA PaCa-2 | Pancreatic Adenocarcinoma | 9.5 | nih.gov |

| Indole conjugate (R = 2,4-Cl2) | MCF-7 | Breast Cancer | 12.2 | nih.gov |

| Benzofuran derivative (7) | A549 | Lung Cancer | 6.3 | nih.gov |

| Benzofuran derivative (8) | A549 | Lung Cancer | 3.5 | nih.gov |

| Benzofuran derivative (8) | HepG2 | Liver Cancer | 3.8 | nih.gov |

| Linomide derivative (4b) | A549 | Lung Cancer | 1.539 | frontiersin.org |

| Linomide derivative (4b) | K562 | Leukemia | 1.732 | frontiersin.org |

Investigation of Anti-inflammatory Activity

The anti-inflammatory potential of indoline derivatives, closely related to this compound, has been a subject of significant research interest. These investigations often focus on the inhibition of key enzymes and pathways involved in the inflammatory cascade.

One common method to assess anti-inflammatory activity in vitro is the anti-denaturation assay, which measures the ability of a compound to inhibit protein denaturation, a key trigger for inflammation. mdpi.com A study on a series of novel indoline derivatives demonstrated their potential to inhibit protein denaturation. For instance, compounds 4a and 4b in the study showed potent activity, with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, which are comparable to the standard drug diclofenac (B195802) sodium (IC50 = 54.2 µg/ml). core.ac.uk Other derivatives, such as 3a, 3b, and 5a, also exhibited moderate to significant anti-denaturation activity. core.ac.uk

Another critical aspect of inflammation is the production of nitric oxide (NO), a key inflammatory mediator. Research on indole derivatives of ursolic acid has shown that the introduction of an indole ring can significantly enhance anti-inflammatory activity by inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. chemrxiv.org Specifically, an indole derivative containing a methyl group was found to be the most potent, with a 48.3 ± 0.1% inhibition of NO. chemrxiv.org These findings suggest that derivatives of this compound, which contains a methyl group on the indoline core, could also exhibit promising anti-inflammatory effects through similar mechanisms.

Furthermore, the anti-inflammatory activity of various heterocyclic compounds, including those with structures analogous to indoline, has been linked to the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2, COX-2, and NF-κB. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives

| Compound | Anti-denaturation IC50 (µg/ml) | Reference |

| 3a | 115.4 | core.ac.uk |

| 3b | 109.1 | core.ac.uk |

| 4a | 62.2 | core.ac.uk |

| 4b | 60.7 | core.ac.uk |

| 5a | 97.8 | core.ac.uk |

| Diclofenac Sodium | 54.2 | core.ac.uk |

Dual 5-LOX/sEH Inhibition Studies

A promising strategy in the development of anti-inflammatory agents is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This polypharmacological approach aims to block the production of pro-inflammatory leukotrienes by inhibiting 5-LOX, while simultaneously increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH.

Research has led to the identification of indoline-based compounds as potent dual 5-LOX/sEH inhibitors. acs.org Through in silico screening and subsequent enzymatic and cellular assays, an indoline derivative, compound 43, was identified as a notable 5-LOX inhibitor with an IC50 of 0.45 ± 0.11 μM against the isolated enzyme and 1.38 ± 0.23 μM in activated human polymorphonuclear leukocytes (PMNLs). acs.org

This initial finding guided the design of new analogues, leading to the discovery of compound 73, which exhibited a remarkable dual inhibitory profile with IC50 values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. acs.org Another dual inhibitor, KM55, demonstrated potent inhibition of sEH with an IC50 of 29 nM and 5-LOX with an IC50 of 1.3 µM. nih.gov These findings highlight the potential of the indoline scaffold, and by extension the this compound core, to be developed into effective dual-acting anti-inflammatory agents.

Table 2: Dual 5-LOX/sEH Inhibitory Activity of Selected Indoline Derivatives

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Reference |

| 43 (on isolated 5-LOX) | 0.45 ± 0.11 | - | acs.org |

| 43 (on PMNL) | 1.38 ± 0.23 | - | acs.org |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | acs.org |

| KM55 | 1.3 | 0.029 | nih.gov |

Evaluation of Antioxidant Properties

The antioxidant potential of compounds is crucial in mitigating oxidative stress, which is implicated in various inflammatory and chronic diseases. The antioxidant activity of derivatives related to this compound is often evaluated through their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method.

Studies on various heterocyclic compounds have demonstrated that structural modifications can significantly influence their antioxidant capacity. For instance, in a series of 6,7-dihydro-5H-imidazo[2,1-b] core.ac.uknih.govthiazine derivatives, the antiradical activity was found to be influenced by the electronic nature of the core structure and the presence of electron-withdrawing groups. dmed.org.ua For the most active derivatives in this series, the IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined. dmed.org.ua

In another study, newly synthesized compounds derived from 6-aminoquinoline-7-hydroxylic acid were evaluated for their antioxidant properties using the DPPH and nitric oxide free radical scavenging methods. samipubco.com The results indicated that some of these compounds exhibited higher antioxidant activity than the standard, ascorbic acid. samipubco.com For example, compounds A2 and A3 showed the highest DPPH scavenging activity at a concentration of 4 µM. samipubco.com The antioxidant activity was found to increase with the presence of alkyl chains and polar side chains. samipubco.com

Table 3: DPPH Radical Scavenging Activity of Selected Compounds

| Compound | Concentration (µM) | % Inhibition | Reference |

| A2 | 4 | >60 | samipubco.com |

| A3 | 4 | >60 | samipubco.com |

Mechanistic Insights into Biological Action (Molecular Level)

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is fundamental for their development as therapeutic agents. This involves identifying their specific biological targets and elucidating the nature of their interactions.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The anti-inflammatory actions of indoline-based compounds are often attributed to their direct interaction with and inhibition of key enzymes in the inflammatory pathway. As discussed, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are significant targets for dual inhibitors with an indoline scaffold. acs.org The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules.

In addition to these, other enzymes have been identified as potential targets for compounds with similar heterocyclic structures. For instance, a study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, which share some structural similarities with functionalized indolines, identified cyclooxygenase-1 (COX-1) as a primary molecular target for their anti-inflammatory activity. nih.gov These compounds were found to be selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov

Furthermore, in the context of other diseases, indoline derivatives have been designed to target specific enzymes with high selectivity. For example, a novel series of indolin-5-yl-cyclopropanamine derivatives were developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain types of cancer. nih.gov The representative compound 7e from this series exhibited an IC50 of 24.43 nM for LSD1, with high selectivity over related enzymes. nih.gov

Molecular Docking Studies (Conceptual Application)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the potential interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level.

In a broader context, molecular docking studies on various heterocyclic compounds targeting inflammatory proteins have provided insights into key interactions. For example, in a study of pyrazole (B372694) derivatives as potential inhibitors of Human Peroxiredoxin 5, docking analysis revealed that the compounds could form hydrogen bonds with key residues such as THR147, along with hydrophobic and Alkyl/Pi-Alkyl interactions, contributing to their binding affinity. nih.gov Similarly, docking of naphthalene-pyrazoline hybrids with COX-1 and COX-2 revealed hydrogen bond interactions with crucial residues like Ser 530, Tyr 385, and Arg 120, which are important for their anti-inflammatory activity. elsevierpure.com

Table 4: Conceptual Interactions of a this compound Derivative Based on Molecular Docking of Related Compounds

| Potential Interaction Type | Interacting Moiety on this compound | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Indoline NH, 6-Amino group | Ser, Tyr, Arg, Thr |

| Hydrophobic Interaction | Methyl group, Aromatic ring | Val, Leu, Ile, Phe |

| Pi-Alkyl/Pi-Pi Stacking | Aromatic ring of indoline | Phe, Tyr, Trp |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure and observing the effect on its potency and selectivity. For derivatives of this compound, SAR studies would involve modifying the functional groups at various positions of the indoline ring and evaluating the impact on their anti-inflammatory, antioxidant, or other biological activities.

Based on the available literature for related indoline and indole compounds, several general SAR principles can be inferred and conceptually applied to this compound.

For instance, in the development of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, a comprehensive SAR study was conducted. nih.gov The introduction of a piperidine (B6355638) group was found to enhance the LSD1 inhibitory activity. researchgate.net This suggests that introducing specific cyclic amine moieties at the 6-amino position of this compound could potentially modulate its biological activity.

In the context of anti-inflammatory indole derivatives of ursolic acid, the presence of a methyl group on the indole ring was found to be beneficial for activity, as the most potent compound in the series contained this feature. chemrxiv.org This observation is directly relevant to this compound, which already possesses a methyl group at the 5-position.

Furthermore, studies on other heterocyclic systems have provided valuable SAR insights. For 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, the anti-inflammatory activity was found to be dependent not only on the nature of the substituent on the benzene ring but also on its position. nih.gov Fluorine, chlorine, and nitro substituents were found to be optimal for potency, and their specific placement was critical. nih.gov

A conceptual SAR for this compound derivatives could be summarized as follows:

N-1 Position of the Indoline Ring: Acylation or alkylation at this position can significantly influence activity, as seen in the development of dual 5-LOX/sEH inhibitors where various acyl and alkyl groups were introduced. acs.org

6-Amino Group: Derivatization of this amino group, for example, by forming amides, sulfonamides, or introducing cyclic amines, could lead to derivatives with altered potency and selectivity for different biological targets.

Substituents on the Aromatic Ring: While the 5-position is methylated, further substitution on the aromatic part of the indoline ring, if chemically feasible, could modulate electronic properties and steric interactions with the target protein.

These conceptual SAR insights provide a roadmap for the rational design of novel this compound derivatives with enhanced biological potential.

Impact of Substituents on Bioactivity Profile

The biological activity of derivatives based on the indoline scaffold is significantly influenced by the nature and position of various substituents on the core ring structure. Structure-activity relationship (SAR) studies reveal that modifications to the indole or indoline nucleus can modulate potency, selectivity, and pharmacokinetic properties.

Research into indole-based Schiff base derivatives, for example, has shown that strategic substitutions can lead to potent enzyme inhibitors. In one study, a series of derivatives with a fixed methoxy (B1213986) group at the C5 position were evaluated for α-glucosidase inhibitory activity. The introduction of different substituted phenyl rings via an imine linkage at the C3 position had a marked effect on inhibitory potency. Notably, a derivative bearing a 3-bromophenyl substituent exhibited the highest activity, suggesting that both the electronic properties and the position of the substituent on the peripheral phenyl ring are critical for interaction with the enzyme's active site. mdpi.com

In another context, the functionalization of the C3 position of the indole ring with various moieties has been shown to yield compounds with significant antimicrobial and antioxidant properties. mdpi.com Similarly, substitutions at the N1 nitrogen atom of the indole ring can also confer a range of biological effects, including anti-inflammatory and antimicrobial activities. mdpi.com For instance, indole derivatives featuring tertiary amino and phenyl groups at the N1 position have demonstrated significant activity against Staphylococcus aureus. mdpi.com The hydrophobicity of ester substituents at the N1 position has been linked to the hemolytic activity of certain indole derivatives, indicating that physicochemical properties governed by these substituents are key determinants of biological interactions. mdpi.com

The following table summarizes the impact of various substituents on the bioactivity of indoline and related indole scaffolds based on reported research findings.

| Scaffold | Position of Substitution | Substituent | Observed Bioactivity |

| Indole | C5 | Methoxy | Enhanced α-glucosidase inhibition in Schiff base derivatives. mdpi.com |

| Indole | C3 (via imine) | 3-Bromophenyl | Potent α-glucosidase inhibition (IC50 = 10.89 µM). mdpi.com |

| Indole | N1 | Phenyl | Significant activity against Staphylococcus aureus. mdpi.com |

| Indole | C3 | Pyrrolidinedithiocarbamate | High cytoprotective activity. mdpi.com |

| Indole | N1 | Hydrophobic ester groups | Modulated hemolytic activity. mdpi.com |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug-like properties by substituting atoms or groups with others that possess similar physicochemical characteristics. This approach aims to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity while retaining the primary biological activity.

In the realm of indole and indoline derivatives, bioisosteric replacement has been explored to improve pharmacological profiles. For example, in the development of mycobactericidal agents, the amide linker in indole-2-carboxamides was successfully replaced with an amine group. nih.gov This amide-to-amine bioisosteric switch resulted in indolylmethylamine compounds that not only retained potent activity but also showed a significant 10- to 20-fold improvement in water solubility, a critical parameter for drug development. nih.gov

Furthermore, the indole ring itself can be subjected to bioisosteric replacement. Studies have investigated the substitution of the indole scaffold with other bicyclic aromatic systems like benzothiophene (B83047) or benzoselenophene. nih.gov While these replacements maintained the solubility advantage gained from the amide-to-amine switch, the resulting compounds generally displayed less compelling biological potencies compared to their indole counterparts, highlighting that subtle electronic and steric differences between bioisosteres can have profound effects on bioactivity. nih.gov The strategic replacement of a hydrogen atom with fluorine is another common bioisosteric modification that can significantly influence potency and metabolic stability. nih.gov

The table below provides examples of bioisosteric replacements relevant to the indoline scaffold and their observed consequences.

| Original Group/Scaffold | Bioisosteric Replacement | Resulting Compound Class | Impact on Properties |